4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide
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Overview
Description
4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide is a synthetic organic compound that features a benzamide core linked to an oxazole ring through a propanoyl group. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methoxy-1,2-oxazole.
Attachment of the Propanoyl Group: The oxazole ring is then reacted with a propanoyl chloride derivative under basic conditions to form the 3-(3-methoxy-1,2-oxazol-5-yl)propanoyl intermediate.
Coupling with Benzamide: Finally, the propanoyl intermediate is coupled with benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the oxazole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-{[3-(3-Hydroxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide.
Reduction: Formation of 4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanol]amino}benzamide.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1,2-oxazole: A simpler oxazole derivative with similar structural features.
4-Methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide: Another benzamide derivative with an oxazole ring.
3-Amino-5-methylisoxazole: An isoxazole derivative with similar biological activities.
Uniqueness
4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzamide core with an oxazole ring through a propanoyl linker makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H15N3O4 |
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Molecular Weight |
289.29 g/mol |
IUPAC Name |
4-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]benzamide |
InChI |
InChI=1S/C14H15N3O4/c1-20-13-8-11(21-17-13)6-7-12(18)16-10-4-2-9(3-5-10)14(15)19/h2-5,8H,6-7H2,1H3,(H2,15,19)(H,16,18) |
InChI Key |
MXGRKVSCPBWFRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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